1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine
Overview
Description
1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine: is a chemical compound known for its unique structure and properties. It belongs to the class of imidazolidines, which are five-membered ring compounds containing nitrogen atoms. This compound is characterized by the presence of two hydroxyl groups, four methyl groups, and a nitrosomethylidene group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine typically involves the following steps:
Formation of the Imidazolidine Ring: The initial step involves the cyclization of appropriate precursors to form the imidazolidine ring. This can be achieved through the reaction of diamines with carbonyl compounds under acidic or basic conditions.
Introduction of Hydroxyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Methylation: The methyl groups are introduced via alkylation reactions, typically using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Nitrosation: The nitrosomethylidene group is introduced through nitrosation reactions, using nitrosating agents such as sodium nitrite in acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrosomethylidene group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, methyl iodide, dimethyl sulfate.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazolidines.
Scientific Research Applications
1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxy-2,2,4,4-tetramethylcyclobutane: Similar in structure but lacks the nitrosomethylidene group.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another similar compound with a cyclobutane ring instead of an imidazolidine ring.
Uniqueness
1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine is unique due to the presence of the nitrosomethylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
1,3-dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3/c1-7(2)6(5-9-12)10(13)8(3,4)11(7)14/h5,13-14H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZVOAQNCMYWOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CN=O)N(C(N1O)(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327525 | |
Record name | 1,3-dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49837-80-1 | |
Record name | 1,3-dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80327525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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